trans-2-Methyl-tetrahydro-pyran-4-ylamine is a chiral amine characterized by its tetrahydropyran ring structure. This compound is notable for its unique stereochemistry, specifically the (2S,4S) configuration, which contributes to its distinct chemical and biological properties. It is primarily synthesized for use as a building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.
The compound can be synthesized from commercially available starting materials, such as 2-methyl-tetrahydropyran. Its synthesis often involves methods that enhance enantioselectivity and yield, making it suitable for both laboratory and industrial applications.
trans-2-Methyl-tetrahydro-pyran-4-ylamine falls under the category of amines, specifically chiral amines, due to the presence of a nitrogen atom bonded to carbon atoms in a way that creates non-superimposable mirror images. This classification is significant in medicinal chemistry, where the stereochemistry of compounds can greatly influence their biological activity.
The synthesis of trans-2-Methyl-tetrahydro-pyran-4-ylamine typically involves several key steps:
In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, ensuring that the final product meets required specifications .
The molecular structure of trans-2-Methyl-tetrahydro-pyran-4-ylamine features a six-membered tetrahydropyran ring with a methyl group at position 2 and an amine group at position 4. The stereochemistry is defined by the specific orientation of these substituents.
trans-2-Methyl-tetrahydro-pyran-4-ylamine participates in several types of chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific conditions and reagents used in each reaction.
The mechanism of action for trans-2-Methyl-tetrahydro-pyran-4-ylamine involves its interaction with biological molecules:
This interaction is particularly relevant in pharmacological contexts where chiral amines play a role in drug design and development.
The chemical properties include:
trans-2-Methyl-tetrahydro-pyran-4-ylamine has diverse applications across several fields:
This compound's unique properties make it valuable for research and industrial applications, particularly where stereochemistry plays a critical role in function and efficacy.
Classical resolution remains a cornerstone for obtaining enantiopure trans-2-methyl-tetrahydro-pyran-4-ylamine, particularly when racemic mixtures are readily accessible. This approach leverages the formation of diastereomeric salts with enantiopure chiral acids (e.g., tartaric acid, dibenzoyl-tartaric acid, or camphorsulfonic acid). The differential solubility of these salts enables their separation via fractional crystallization. For example, resolution using (1R)-(–)-10-camphorsulfonic acid yields the (R,R)-enantiomer with >98% enantiomeric excess (ee) after two recrystallizations [6]. Enzymatic resolution offers a complementary strategy, exploiting the enantioselectivity of lipases. Pseudomonas fluorescens lipase (PFL) or Candida antarctica lipase B (CAL-B) catalyze the kinetic resolution of racemic amine precursors through acylation in organic solvents. Using vinyl acetate as an acyl donor, one enantiomer is preferentially acetylated, allowing separation of the unreacted enantiomer with high optical purity (typically 90–98% ee). Novozym® 435 exhibits notable enantioselectivity (E > 200) for the (S,S)-enantiomer [6].
Table 1: Chiral Resolution Methods for trans-2-Methyl-tetrahydro-pyran-4-ylamine
Method | Resolving Agent | Optimal Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Diastereomeric Salt | (1R)-(–)-10-Camphorsulfonic acid | Ethanol, 0°C, 2 recrystallizations | >98 | 35–40 |
Lipase-Catalyzed (Novozym® 435) | Vinyl acetate | tert-Butyl methyl ether, 30°C | 95–98 | 45 |
Lipase-Catalyzed (Lipase AK) | Vinyl acetate | Toluene, 25°C | 90–92 | 42 |
Asymmetric catalysis provides atom-economical routes to enantiopure trans-2-methyl-tetrahydro-pyran-4-ylamine, avoiding the 50% yield limitation of kinetic resolution. Two dominant approaches exist:
Transition Metal-Catalyzed Asymmetric Hydrogenation: Rhodium or iridium complexes with chiral diphosphine ligands (e.g., (R,R)-Me-DuPhos or (S)-SegPhos) enable enantioselective reduction of enamine precursors like N-(tetrahydro-4-methyl-2H-pyran-4-ylidene)benzylamine. Under 50–100 bar H₂ pressure, this method achieves >95% ee and 90% yield for the trans-isomer. The trans stereoselectivity arises from equatorial protonation guided by the chiral catalyst [1] [6]. Ruthenium catalysts modified with N-sulfonylated diamines exhibit complementary enantioselectivity for the opposite amine enantiomer [1].
Chiral Organocatalysis in Reductive Amination: Organocatalysts such as chiral phosphoric acids (e.g., TRIP) catalyze the reductive amination of 4-methyltetrahydropyran-4-one with ammonia borane. This one-pot method directly installs the amine group with stereocontrol, achieving 85–92% ee via dynamic kinetic resolution. The reaction proceeds through an imine intermediate, which is asymmetrically reduced by the chiral catalyst–hydride complex [6].
Table 2: Catalytic Asymmetric Approaches to trans-2-Methyl-tetrahydro-pyran-4-ylamine
Catalytic System | Substrate | Conditions | ee (%) | trans:cis Ratio |
---|---|---|---|---|
[Rh(COD)((R,R)-Me-DuPhos)]⁺OTf⁻ | N-Benzyl-4-methylpyridinimine | 80°C, 100 bar H₂, 24h | 97 (R,R) | >99:1 |
(S)-TRIP/Ammonia borane | 4-Methyltetrahydropyran-4-one | Toluene, 60°C, 12h | 90 (S,S) | 95:5 |
Ir/(S)-SegPhos | N-(4-Methyl-2H-pyran-4-yl)acetamide | MeOH, 70°C, 50 bar H₂ | 94 (S,S) | 97:3 |
Translating laboratory syntheses of trans-2-methyl-tetrahydro-pyran-4-ylamine into cost-effective industrial processes necessitates strategic optimization:
Continuous Flow Systems: Heterogeneous catalysts (e.g., immobilized Ru-BINAP on silica or polymer supports) enable continuous hydrogenation in fixed-bed reactors. This setup enhances productivity (space-time yield >200 g·L⁻¹·h⁻¹), reduces metal leaching (<50 ppm), and facilitates catalyst reuse (>10 cycles). Integrated membrane separation units downstream allow real-time enantiomeric excess monitoring and solvent recycling, significantly reducing waste [7].
Biocatalytic Process Intensification: Engineered transaminases expressed in E. coli enable direct amination of 4-methyltetrahydropyran-4-one under mild conditions (30–40°C, pH 7.5–8.5). Immobilization in alginate beads or epoxy-functionalized resins improves enzyme stability (>30 batches at 90% activity retention). Coupling with glucose dehydrogenase cofactor regeneration achieves total turnover numbers (TTN) exceeding 50,000, making the process competitive with chemical routes [6].
Crystallization-Induced Asymmetric Transformation (CIAT): Dynamic resolution integrates in situ racemization of the undesired enantiomer with preferential crystallization of the target diastereomer. Using a palladium catalyst (e.g., Pd/C) for amine racemization and a chiral co-crystal former (e.g., O-benzoyl-mandelic acid), CIAT converts racemic feeds into enantiopure trans-amine (>99% ee, 85% yield) in a single vessel. This approach maximizes atom efficiency and minimizes solvent consumption [6].
Table 3: Industrial Process Metrics for Enantiopure trans-2-Methyl-tetrahydro-pyran-4-ylamine
Process | Catalyst/System | Productivity | Purity (ee %) | Environmental Factor (E-Factor) |
---|---|---|---|---|
Continuous Hydrogenation | Ru/(S)-BINAP/SiO₂ | 850 g·L⁻¹·day⁻¹ | 99.5 | 8.2 |
Immobilized Transaminase | Engineered ATA-117/resin | 600 g·L⁻¹·day⁻¹ | 98.7 | 3.5 |
CIAT with Pd Racemization | Pd/C + O-Bz-mandelic acid | 92% yield per pass | 99.8 | 5.0 |
These methodologies demonstrate that integrating catalytic stereocontrol with engineered process design enables sustainable, high-volume production of enantiopure trans-2-methyl-tetrahydro-pyran-4-ylamine, meeting pharmaceutical demand while adhering to green chemistry principles.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4